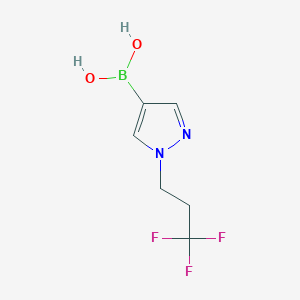

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid

Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid is a chemical compound with a unique structure that includes a trifluoropropyl group attached to a pyrazole ring, which is further connected to a boronic acid group

Properties

Molecular Formula |

C6H8BF3N2O2 |

|---|---|

Molecular Weight |

207.95 g/mol |

IUPAC Name |

[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C6H8BF3N2O2/c8-6(9,10)1-2-12-4-5(3-11-12)7(13)14/h3-4,13-14H,1-2H2 |

InChI Key |

OAKQGRBRKHNPMH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)CCC(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

One common method involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modifying agent to synthesize a highly hydrophobic mesoporous silica, which can then be further reacted to introduce the boronic acid group . Industrial production methods may involve batch processes and the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein modification. The trifluoropropyl group enhances the compound’s stability and hydrophobicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .

Comparison with Similar Compounds

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid can be compared with other similar compounds, such as:

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid: This compound has a carboxylic acid group instead of a boronic acid group, which affects its reactivity and applications.

3,3,3-Trifluoropropyltrimethoxysilane: This compound is used as a precursor in the synthesis of various trifluoropropyl derivatives and has different chemical properties and applications.

The uniqueness of this compound lies in its combination of a trifluoropropyl group and a boronic acid group, which imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C6H8BF3N2O2

- Molecular Weight : 207.95 g/mol

- CAS Number : 1598389-80-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator in several signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell cycle regulation.

- Interaction with Receptors : It may interact with various receptors, influencing downstream signaling pathways.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

| Activity | Description |

|---|---|

| Antitumor Activity | Demonstrated potential in inhibiting tumor growth in xenograft models. |

| Antiproliferative Effects | Inhibits cell proliferation in various cancer cell lines. |

| Kinase Inhibition | Acts as a selective inhibitor of certain kinases, affecting cell cycle progression. |

Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The mechanism was linked to its ability to inhibit specific kinases involved in tumor growth regulation.

Study 2: Cellular Proliferation

In vitro studies revealed that the compound inhibited the proliferation of several cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations. The IC50 values ranged from 0.5 to 2 µM depending on the cell line tested.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | C7H10BNO2 | Lacks trifluoropropyl group; used in different coupling reactions. |

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C11H16BNO2 | Contains dimethyl substitution; different biological activity profile. |

| 1-Trityl-1H-pyrazole | C18H19BNO2 | Larger trityl group; primarily used in organic synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.